N-Ethyl-N-methyl-4-(piperazin-1-yl)pyridine-3-sulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H20N4O2S |
|---|---|
Molecular Weight |
284.38 g/mol |
IUPAC Name |
N-ethyl-N-methyl-4-piperazin-1-ylpyridine-3-sulfonamide |
InChI |
InChI=1S/C12H20N4O2S/c1-3-15(2)19(17,18)12-10-14-5-4-11(12)16-8-6-13-7-9-16/h4-5,10,13H,3,6-9H2,1-2H3 |
InChI Key |
VSQIAKWNXQULTA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)S(=O)(=O)C1=C(C=CN=C1)N2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Chlorosulfonation of Pyridine Derivatives
Chlorosulfonation of 4-hydroxypyridine or its derivatives using chlorosulfonic acid under controlled conditions yields 4-chloropyridine-3-sulfonyl chloride. This reaction typically proceeds at 0–5°C to minimize side reactions such as over-sulfonation. The intermediate is isolated via vacuum distillation or crystallization, with yields ranging from 65% to 78% depending on stoichiometric ratios.
Alternative Route: Thiol Oxidation
An alternative method involves oxidizing 4-mercaptopyridine-3-sulfonic acid with chlorine gas in aqueous HCl. This pathway avoids harsh chlorosulfonic acid but requires precise control of chlorine flow to prevent oxidation of the pyridine ring.
Piperazine Substitution at the Pyridine C4 Position
Introducing the piperazine moiety at the C4 position of the pyridine ring is achieved via nucleophilic aromatic substitution (SNAr).
Direct SNAr with Piperazine
4-Chloropyridine-3-sulfonyl chloride reacts with piperazine in polar aprotic solvents (e.g., DMF, NMP) at 80–100°C. Catalytic amounts of CuI or Pd(OAc)₂ enhance reaction efficiency, achieving yields of 70–85%. Side products, such as bis-alkylated piperazine, are minimized by using a 1:1.2 molar ratio of pyridine intermediate to piperazine.
Protective Group Strategies
To prevent undesired sulfonamide formation at the piperazine nitrogen, Boc (tert-butoxycarbonyl) protection is employed. For example:
-
Boc Protection : Piperazine is treated with di-tert-butyl dicarbonate in THF to form Boc-piperazine.
-
SNAr Reaction : Boc-piperazine reacts with 4-chloropyridine-3-sulfonyl chloride in the presence of K₂CO₃, yielding 4-(Boc-piperazin-1-yl)pyridine-3-sulfonyl chloride.
-
Deprotection : The Boc group is removed using TFA or HCl in dioxane, affording 4-(piperazin-1-yl)pyridine-3-sulfonyl chloride with >90% purity.
Sulfonamide Formation with N-Ethyl-N-Methylamine
The final step involves coupling the sulfonyl chloride intermediate with N-ethyl-N-methylamine.
Two-Step Coupling Protocol
-
Amine Preparation : N-Ethyl-N-methylamine is generated in situ by alkylating methylamine with ethyl bromide in the presence of NaHCO₃.
-
Sulfonylation : 4-(Piperazin-1-yl)pyridine-3-sulfonyl chloride reacts with N-ethyl-N-methylamine in dichloromethane or acetone. Bases such as DIPEA or K₂CO₃ neutralize HCl byproducts, while DMAP accelerates the reaction. Yields range from 60% to 75%, with purification via silica gel chromatography (eluent: EtOAc/hexane/MeOH).
One-Pot Method
A streamlined approach combines Boc-piperazine, 4-chloropyridine-3-sulfonyl chloride, and N-ethyl-N-methylamine in a single reaction vessel. After SNAr and sulfonylation, simultaneous deprotection and workup yield the final product. This method reduces purification steps but requires precise stoichiometry to avoid side reactions.
Optimization and Challenges
Solvent and Temperature Effects
| Parameter | Optimal Conditions | Yield Impact |
|---|---|---|
| Solvent | DMF or NMP | Maximizes SNAr rate |
| Temperature | 80–100°C for SNAr | Prevents decomposition |
| Base | DIPEA > K₂CO₃ | Enhances nucleophilicity |
Common Side Reactions
-
Over-Alkylation : Excess piperazine leads to bis-alkylated products, mitigated by stoichiometric control.
-
Sulfonate Ester Formation : Competing esterification with alcohols (e.g., MeOH) is avoided by using aprotic solvents.
Analytical Characterization
Final products are validated via:
Chemical Reactions Analysis
Nucleophilic Substitution at the Piperazine Ring
The piperazine moiety contains a secondary amine capable of nucleophilic reactions. Alkylation and acylation are common pathways:
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | N-Methylpiperazine derivative | ~85 | |
| Acylation | AcCl, Et₃N, CH₂Cl₂, RT | N-Acetylpiperazine derivative | ~75 |
In SNAr reactions, the electron-deficient pyridine ring facilitates substitution. For example, halogen displacement by piperazine (as seen in related pyridine sulfonamides) occurs under basic conditions (Cs₂CO₃/DMF, 80°C) .
Sulfonamide Functionalization
The tertiary sulfonamide group exhibits limited reactivity under mild conditions but undergoes hydrolysis under extreme acidic/basic regimes:
Pyridine Ring Modifications
The pyridine ring’s electron-withdrawing sulfonamide group directs electrophilic substitution to the 2- and 6-positions. Nitration and halogenation proceed selectively:
| Reaction | Reagents/Conditions | Major Product | Regioselectivity | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 2-Nitro derivative | >90% | |
| Bromination | Br₂, FeBr₃, CHCl₃, RT | 6-Bromo derivative | ~80% |
Coordination Chemistry
The sulfonamide and piperazine groups act as ligands for transition metals, forming stable complexes:
| Metal Salt | Conditions | Complex Structure | Application | Reference |
|---|---|---|---|---|
| CuCl₂ | MeOH, RT, 2h | Octahedral Cu(II) complex | Catalytic oxidation | |
| Pd(OAc)₂ | DMF, 100°C, 12h | Square-planar Pd(II) complex | Cross-coupling catalysis |
Oxidation and Reduction
-
Piperazine Oxidation : Treatment with mCPBA (meta-chloroperbenzoic acid) forms N-oxide derivatives .
-
Sulfonamide Reduction : LiAlH₄ reduces the sulfonamide to a thioether, though this is inefficient for tertiary sulfonamides .
Key Stability Considerations
Scientific Research Applications
Biological Activities
N-Ethyl-N-methyl-4-(piperazin-1-yl)pyridine-3-sulfonamide has shown promise in various biological assays, indicating potential applications in treating several diseases.
Antimicrobial Activity
Research indicates that compounds with a pyridine sulfonamide structure exhibit significant antimicrobial properties. A study evaluated the antifungal activity of related pyridine sulfonamides against Candida species, demonstrating that certain derivatives possess greater efficacy than fluconazole, with Minimum Inhibitory Concentration (MIC) values as low as 25 µg/mL . This suggests that this compound may also exhibit similar antimicrobial properties.
Antiviral Properties
A novel class of pyridine-based sulfonamides has been synthesized and tested for antiviral activity. Some derivatives demonstrated over 50% viral reduction against Herpes Simplex Virus (HSV) and Coxsackievirus B4 (CBV4), indicating potential for further development as antiviral agents . The structural characteristics of this compound suggest it could also be effective in this regard.
Antimalarial Activity
In silico studies have identified pyridine sulfonamides as potential antimalarial agents. A series of compounds were synthesized and evaluated for their activity against Plasmodium falciparum, with some showing promising IC50 values below 5 µM . This positions this compound as a candidate for further exploration in antimalarial drug discovery.
Case Study 1: Antifungal Efficacy
A series of pyridine sulfonamides were synthesized and tested against various fungal strains isolated from patients with mycosis. The results indicated that certain derivatives exhibited superior antifungal activity compared to standard treatments, highlighting the therapeutic potential of this compound class .
Case Study 2: Antiviral Screening
In a study examining a new class of pyridine-based compounds, this compound was included in a screening for antiviral activity against HSV. The compound demonstrated significant inhibition, suggesting its potential utility in antiviral therapy .
Mechanism of Action
The mechanism of action of N-Ethyl-N-methyl-4-(piperazin-1-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting biochemical pathways. The piperazine ring is known to interact with neurotransmitter receptors, which may explain its potential antipsychotic effects .
Comparison with Similar Compounds
Comparison with Anticancer Sulfonamide Derivatives
Structural Modifications and Activity Trends
The 2015 Molecules study synthesized and evaluated a series of 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides (e.g., compounds 11–27 ) for anticancer activity. Key structural differences between these analogs and N-Ethyl-N-methyl-4-(piperazin-1-yl)pyridine-3-sulfonamide include:
Key Observations:
- Sulfonamide Substituent : The 4-chlorophenylcarbamoyl group in compound 21 is critical for high anticancer activity and selectivity, likely due to enhanced hydrophobic interactions and electron-withdrawing effects . In contrast, the ethyl-methyl group in the target compound may reduce binding affinity due to smaller steric bulk and lack of aromaticity.
- Piperazine Substituent : The 3,4-dichlorophenyl group in 21 and 20 improves activity compared to the 2,5-dimethylphenyl group in 22 , suggesting electron-deficient aromatic rings optimize target engagement . The target compound’s unsubstituted piperazine (if applicable) may limit potency.
Mechanism and Selectivity
The lead compound 21 demonstrated selectivity for leukemia, colon cancer, and melanoma subpanels, attributed to its diarylsulfonylurea-like structure, which may disrupt tubulin polymerization or inhibit carbonic anhydrases . The target compound’s lack of a urea-linked aryl group likely precludes similar mechanisms, though its piperazine moiety could confer alternative targets (e.g., kinase inhibition).
Comparison with Neurological Piperazine Derivatives
Piperazine-containing compounds are also explored for neurological targets. For example:
- [3H]NGD 94-1: A dopamine D4 receptor-selective ligand with high affinity in rat and human brain regions (e.g., hippocampus, hypothalamus). Its non-striatal distribution contrasts with D2/D3 receptors .
- L-750,667 : A D4-selective azaindole derivative (Ki = 0.51 nM) with >2000-fold selectivity over D2/D3 receptors, used to map D4 receptor populations .
Structural Insights:
- The target compound’s piperazine ring could theoretically interact with dopamine receptors, but its sulfonamide group and lack of azaindole/aryl carbamoyl moieties likely reduce D4 affinity.
- Neurological piperazine derivatives prioritize lipophilicity and stereoselectivity (e.g., L-750,667’s azaindole core), whereas anticancer analogs favor bulkier, polar substituents .
Biological Activity
N-Ethyl-N-methyl-4-(piperazin-1-yl)pyridine-3-sulfonamide, a sulfonamide compound, has garnered attention for its potential biological activities, particularly in the fields of antiviral and antibacterial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant data.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 288.38 g/mol. Its structure features a piperazine ring attached to a pyridine sulfonamide moiety, which is pivotal in its biological interactions.
Antiviral Properties
Recent studies have highlighted the antiviral potential of sulfonamide derivatives, including this compound. Research indicates that compounds with similar structures exhibit activity against various viruses, such as coxsackievirus B and adenoviruses. For instance, a related study reported IC50 values demonstrating significant antiviral activity (IC50 = 7.5 μM against AdV5) with favorable selectivity indices (SI) .
Table 1: Antiviral Activity of Sulfonamides
| Compound Name | Virus Target | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| This compound | coxsackievirus B | TBD | TBD |
| Sulfonamide A | Adenovirus 5 | 7.5 | 1.8 |
| Sulfonamide B | HPIV-3 | 1.5 | 2.8 |
Case Studies and Research Findings
A significant research effort focused on optimizing the biological activity of piperazine-containing compounds has led to the identification of structure-activity relationships that enhance efficacy against pathogens. For example, modifications in the piperazine ring or substituents on the pyridine moiety can significantly alter biological outcomes .
Case Study: Antiviral Efficacy Assessment
In a comparative study evaluating various piperazine derivatives for their antiviral properties against Cryptosporidium, this compound was included as part of a broader SAR analysis. The study found that certain modifications improved potency significantly, suggesting that further exploration of this compound could yield promising results .
Q & A
Basic Research Questions
Q. How can the synthesis of N-Ethyl-N-methyl-4-(piperazin-1-yl)pyridine-3-sulfonamide be optimized for higher yield and purity?
- Methodological Answer : The synthesis involves sequential coupling reactions. First, the pyridine-3-sulfonamide core is functionalized via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the piperazine moiety. Ethyl and methyl groups are introduced via alkylation using ethyl iodide and methyl triflate under basic conditions (e.g., K₂CO₃ in DMF). Purification is critical: use flash chromatography (silica gel, gradient elution with EtOAc/hexane) followed by recrystallization from ethanol/water to achieve >95% purity .
Q. What analytical techniques are most reliable for confirming the molecular structure of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR (DMSO-d₆) should resolve signals for the ethyl (δ 1.2–1.4 ppm, triplet), methyl (δ 3.0–3.2 ppm, singlet), piperazine protons (δ 2.5–3.5 ppm), and sulfonamide NH (δ 7.5–8.0 ppm, broad) .
- LCMS : Confirm molecular weight ([M+H]+ expected m/z: ~352) and retention time consistency .
- X-ray crystallography (if crystalline): Resolves bond angles and confirms stereochemistry .
Q. How can researchers assess the compound’s solubility and stability in aqueous buffers for in vitro assays?
- Methodological Answer :
- Solubility : Perform shake-flask experiments in PBS (pH 7.4) or simulated gastric fluid (pH 1.2). Use HPLC to quantify saturation concentration .
- Stability : Incubate at 37°C in buffer and analyze degradation products via LCMS at 0, 24, 48, and 72 hours. Adjust storage conditions (e.g., -20°C in DMSO) if instability is observed .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), incubation times, and ATP concentrations in kinase assays.
- Orthogonal validation : Cross-validate using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement .
- Purity reassessment : Contaminants (e.g., residual palladium) may skew results. Use ICP-MS to quantify metal content .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with crystal structures (e.g., JAK1, PDB: 6NCF) to model binding. Focus on hydrogen bonds between the sulfonamide group and kinase hinge region (e.g., Glu966 in JAK1) .
- MD simulations : Run 100-ns simulations (AMBER force field) to assess stability of the ligand-receptor complex. Analyze RMSD and binding free energy (MM/PBSA) .
Q. What structural modifications could enhance metabolic stability without compromising potency?
- Methodological Answer :
- Piperazine substitution : Replace N-ethyl with cyclopropylmethyl to reduce CYP3A4-mediated oxidation.
- Sulfonamide bioisosteres : Replace sulfonamide with a triazole ring to improve metabolic resistance while maintaining hydrogen-bonding capacity .
- Deuterium labeling : Introduce deuterium at metabolically vulnerable positions (e.g., benzylic hydrogens) to slow degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
